molecular formula C10H11NO2 B13447163 4-(2-Carboxy-trans-ethenyl)benzylamine

4-(2-Carboxy-trans-ethenyl)benzylamine

Katalognummer: B13447163
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: PFLNNPDZFNVJFF-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(4-(Aminomethyl)phenyl)acrylic acid is an organic compound that features both an amino group and a carboxylic acid group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(Aminomethyl)phenyl)acrylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(aminomethyl)benzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine. This reaction forms the (E)-3-(4-(aminomethyl)phenyl)acrylic acid.

    Purification: The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of (E)-3-(4-(Aminomethyl)phenyl)acrylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(4-(Aminomethyl)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (E)-3-(4-(Nitromethyl)phenyl)acrylic acid.

    Reduction: Formation of (E)-3-(4-(Aminomethyl)phenyl)propyl alcohol.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

(E)-3-(4-(Aminomethyl)phenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of (E)-3-(4-(Aminomethyl)phenyl)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acrylic Acid: Similar in structure but lacks the amino group.

    4-(Aminomethyl)benzoic Acid: Similar but lacks the acrylic acid moiety.

    3-(4-(Aminomethyl)phenyl)propanoic Acid: Similar but has a saturated carbon chain instead of an unsaturated one.

Uniqueness

(E)-3-(4-(Aminomethyl)phenyl)acrylic acid is unique due to the presence of both an amino group and an acrylic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C10H11NO2

Molekulargewicht

177.20 g/mol

IUPAC-Name

(E)-3-[4-(aminomethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H11NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,7,11H2,(H,12,13)/b6-5+

InChI-Schlüssel

PFLNNPDZFNVJFF-AATRIKPKSA-N

Isomerische SMILES

C1=CC(=CC=C1CN)/C=C/C(=O)O

Kanonische SMILES

C1=CC(=CC=C1CN)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.